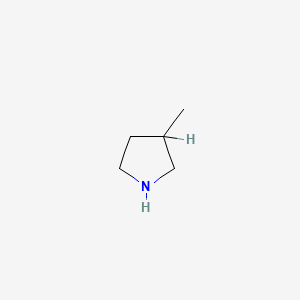

3-Methylpyrrolidine

Übersicht

Beschreibung

3-Methylpyrrolidine is an organic compound that belongs to the class of heterocyclic amines. It features a five-membered ring structure with a nitrogen atom and a methyl group attached to the third carbon. This compound is of significant interest due to its presence in various natural products and its utility in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-methylpyrrole. Another method includes the cyclization of 3-methylaminobutanol under acidic conditions. The use of cobalt or nickel catalysts in the presence of hydrogen gas is also a viable route for the synthesis of this compound .

Industrial Production Methods: Industrially, this compound is produced by the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt and nickel oxide catalyst. This process is carried out in a continuous tube reactor, and the product is purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding lactams or amides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Produces lactams or amides.

Reduction: Produces simpler amines.

Substitution: Produces N-substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3-Methylpyrrolidine serves as an essential building block in organic synthesis. It is particularly valuable for the preparation of pharmaceuticals and agrochemicals due to its reactivity and ability to form complex molecules. The compound's structural features make it a versatile intermediate in various synthetic pathways.

| Application | Details |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates, enhancing biological activity and specificity. |

| Agrochemicals | Acts as an intermediate in the development of pesticides and herbicides. |

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural similarity to natural amino acids enables its incorporation into peptides and proteins, facilitating structural and functional studies.

- Case Study : Research has shown that derivatives of this compound exhibit significant anticonvulsant properties in animal models. A study evaluated the anticonvulsant activity of various derivatives, revealing that certain compounds displayed effective seizure suppression while maintaining a favorable safety profile compared to traditional antiepileptic drugs (AEDs) like valproic acid .

Medicinal Applications

Drug Discovery and Development

The compound has potential therapeutic applications, particularly in drug discovery. Its ability to interact with various biological targets positions it as a promising candidate for developing new treatments for neurological disorders.

- Anticonvulsant Activity : A specific study highlighted the anticonvulsant effects of this compound-2,5-dione derivatives, showing significant efficacy in models of epilepsy with lower toxicity than conventional AEDs .

| Therapeutic Area | Potential Applications |

|---|---|

| Neurology | Development of anticonvulsants with improved safety profiles. |

| Pain Management | Exploration of analgesic properties alongside anticonvulsant effects. |

Industrial Applications

Polymer Production and Coatings

In the industrial sector, this compound is employed in producing polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants.

- Case Study : The compound has been utilized in developing advanced materials that require specific mechanical properties, such as flexibility and adhesion strength.

Recent Innovations

Enantioselective Synthesis

Recent advancements have focused on the enantioselective synthesis of this compound derivatives using cobalt-catalyzed methods. This approach streamlines the production of enantiomerically pure compounds essential for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 3-Methylpyrrolidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. In medicinal chemistry, it is often used to enhance the pharmacokinetic properties of drug candidates by improving their solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: Lacks the methyl group at the third carbon.

3-Methylpyridine: Contains a pyridine ring instead of a pyrrolidine ring.

N-Methylpyrrolidine: The methyl group is attached to the nitrogen atom instead of the carbon atom.

Uniqueness: 3-Methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third carbon enhances its reactivity and selectivity in various chemical reactions compared to its unsubstituted counterpart .

Biologische Aktivität

3-Methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a five-membered ring compound with a nitrogen atom and a methyl group at the third position. Its structure can influence its biological activity significantly. The conformational flexibility of the pyrrolidine ring allows for various spatial arrangements, which can enhance or inhibit interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound derivatives is primarily attributed to their interactions with specific proteins and enzymes. Notable mechanisms include:

- Kinase Inhibition : Certain derivatives have shown selective inhibition against kinases such as CK1, demonstrating nanomolar activity. For instance, compounds derived from this compound exhibited IC50 values as low as 0.011 µM against CK1γ, indicating potent inhibitory effects .

- Receptor Modulation : The compound has been studied for its role as an estrogen receptor antagonist. The configuration of the methyl group can dictate whether the compound acts as an antagonist or an agonist, influencing its therapeutic potential in conditions like breast cancer .

Structure-Activity Relationships (SAR)

The SAR studies of this compound derivatives reveal that modifications to the pyrrolidine ring can significantly alter biological activity. Key findings include:

- Enantiomeric Differences : Research indicates that different enantiomers of methylpyrrolidine can exhibit varying binding affinities to biological targets. For example, (S)-3-methylpyrrolidine showed stronger binding to MLLT1 YD compared to its (R) counterpart, with IC50 values of 0.26 µM and 2.0 µM respectively .

- Functionalization Effects : The introduction of additional functional groups on the pyrrolidine ring can enhance selectivity and potency against specific targets. For instance, hydroxyl-functionalized derivatives have shown improved selectivity for certain kinases .

Case Studies

Several studies illustrate the biological significance of this compound:

- Inhibition of MLLT1/3 : A study reported the synthesis of several this compound derivatives that serve as inhibitors for MLLT1 and MLLT3 YEATS domains. These compounds demonstrated significant potency, with one derivative achieving an IC50 value of 0.129 µM .

- Estrogen Receptor Antagonism : Another investigation focused on the role of this compound in modulating estrogen receptor activity. The (R)-methyl derivative was identified as a selective estrogen receptor degrader (SERD), showing promise for breast cancer treatment by promoting the degradation of ERα .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target | Activity (IC50) | Notes |

|---|---|---|---|

| (R)-3-Methylpyrrolidine | CK1γ | 0.011 µM | Potent kinase inhibitor |

| (S)-3-Methylpyrrolidine | MLLT1 YD | 0.26 µM | Strong binding affinity |

| Hydroxyl-derivative | Various Kinases | Varies | Improved selectivity |

| SERD derivative | ERα | Not specified | Induces receptor degradation |

Eigenschaften

IUPAC Name |

3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955925 | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-89-8 | |

| Record name | Pyrrolidine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Methylpyrrolidine, also known as 3-methyl-pyrrolidine, is a substituted pyrrolidine derivative with a methyl group at the 3-position.

A: Research indicates that this compound alkaloids isolated from the poison glands of Leptothoracini ants have an (3R) absolute configuration. [] This determination involved enantiomeric separation using chiral gas chromatography and structural analysis.

A: Yes, researchers have developed asymmetric syntheses for (R)-3-Methylpyrrolidine alkaloids. One approach utilizes (S)-malic acid as a chiral starting material. [, , ] This method involves diastereoselective methylation and reductive de-hydroxylation steps to achieve high enantiomeric excess.

A: (R)-3-Methylpyrrolidine-3-carboxylic acid, a derivative of this compound, has been synthesized and investigated for its potential as an organocatalyst. [] This analogue of L-Proline is being studied for its solubility and reactivity in organic reactions like Michael and Aldol additions.

A: Yes, certain derivatives demonstrate potential in medicinal chemistry. For example, a triphenyltin(IV) complex with a 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione ligand exhibited potent in vitro anticancer activity. [] Additionally, 3-fluoropyrrolidines, synthesized using this compound derivatives, are considered valuable building blocks for pharmaceutical compounds. []

A: The complex demonstrates high antiproliferative activity against various cancer cell lines, including human adenocarcinoma (HeLa), human myelogenous leukemia (K562), and human breast cancer (MDA-MB-453). [] Fluorescence microscopy analysis suggests that the complex induces apoptosis in HeLa cells, leading to an increase in the sub-G1 phase. []

A: While not directly, the 1-ethyl-3-methoxy-3-methylpyrrolidine scaffold has been identified as a promising structure for the development of novel acetylcholinesterase inhibitors. [] These inhibitors are considered potential therapeutic agents for Alzheimer's disease.

A: Structure-activity relationship (SAR) studies on (aminophenyl)pyrrolidine-2,5-diones, structurally similar to this compound, reveal that the primary amine moiety is crucial for inhibiting aromatase activity. [] Additionally, substitutions on the phenyl ring and modifications at the pyrrolidine nitrogen significantly influence the inhibitory potency and selectivity towards aromatase and cholesterol side chain cleavage enzymes.

A: Yes, research has focused on developing peptide antagonists of melanoma inhibitor of apoptosis (ML-IAP), a protein overexpressed in melanoma. [] Incorporating (3S)-methyl-proline, a derivative of this compound, into these peptides has been shown to enhance their binding affinity and selectivity for ML-IAP-BIR over XIAP-BIR3, potentially leading to more effective melanoma therapies. []

A: Yes, a highly sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for determining pipecolic acid levels in mouse brain regions, using (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an internal standard. [] This method demonstrates the feasibility of utilizing similar techniques to quantify this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.